molecular formula C12H25F2O3P B14548285 Dipentyl (2,2-difluoroethyl)phosphonate CAS No. 62317-10-6

Dipentyl (2,2-difluoroethyl)phosphonate

Cat. No.: B14548285
CAS No.: 62317-10-6
M. Wt: 286.30 g/mol
InChI Key: RNSBWTNQAVUZGT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Organophosphorus Compounds in Chemical Research

The journey of organophosphorus chemistry began in the 19th century, with early explorations laying the groundwork for future discoveries. A pivotal moment in the synthesis of phosphonates was the development of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries. jk-sci.comwikipedia.org This reaction provided a reliable method for forming the crucial carbon-phosphorus bond, opening the door to the synthesis of a wide array of phosphonate (B1237965) derivatives. nih.gov

Throughout the 20th century, the significance of organophosphorus compounds grew exponentially. They found applications as pesticides, flame retardants, and catalysts. frontiersin.orgmdpi.com In the realm of biomedical research, phosphonates emerged as important phosphate (B84403) mimics, leading to the development of enzyme inhibitors and therapeutic agents. frontiersin.org The non-hydrolyzable nature of the P-C bond in phosphonates, compared to the P-O bond in phosphates, makes them stable analogues for studying and modulating biological processes. frontiersin.org

Fundamental Principles and Diversity within Phosphonate Chemistry

Phosphonates are characterized by a phosphorus atom bonded to one carbon atom and three oxygen atoms, with one of the oxygen atoms forming a double bond with the phosphorus. The other two oxygen atoms are typically bonded to organic groups (esters) or are present as hydroxyl groups (phosphonic acid).

The chemistry of phosphonates is diverse, largely revolving around the synthesis and modification of the phosphonate group and its attached organic moieties. Key synthetic reactions include:

The Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. jk-sci.comwikipedia.orgnih.gov It is a cornerstone of phosphonate synthesis.

The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes phosphonate carbanions to convert aldehydes or ketones into alkenes, typically with high E-selectivity. researchgate.netyoutube.comwikipedia.org It is a powerful tool for the stereoselective synthesis of olefins. rsc.org

The reactivity of phosphonates allows for a wide range of transformations, leading to a vast library of compounds with tailored properties.

The Strategic Role of Fluorine Substitution in Enhancing Organophosphonate Utility and Properties

The introduction of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, imparts significant changes to their physicochemical properties. When applied to organophosphonates, fluorine substitution can lead to:

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the biological half-life of a compound.

Modulation of Acidity: The high electronegativity of fluorine can influence the pKa of nearby acidic protons, affecting the ionization state of the molecule under physiological conditions.

Altered Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across biological membranes.

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as enzymes, potentially increasing the potency of a drug candidate.

Specifically, the difluoromethyl group (CHF2) and the gem-difluoroethyl group (CH2CF2) are of particular interest as they can act as bioisosteres of hydroxyl or carbonyl groups, respectively.

Research Landscape and Emerging Trends for (2,2-Difluoroethyl)phosphonate Systems

Research into (2,2-difluoroethyl)phosphonate systems is driven by the potential to create novel compounds with desirable biological and material properties. While specific data on Dipentyl (2,2-difluoroethyl)phosphonate is limited in publicly accessible research, the broader class of dialkyl (2,2-difluoroethyl)phosphonates is an area of active investigation.

Emerging trends in this field include the development of new synthetic methodologies for the efficient and stereoselective introduction of the (2,2-difluoroethyl)phosphonate moiety into complex molecules. rsc.org These compounds are being explored for their potential as:

Enzyme Inhibitors: As stable mimics of phosphate-containing intermediates in enzymatic reactions. researchgate.net

Building Blocks in Organic Synthesis: For the construction of more complex fluorinated molecules.

Materials Science: For the development of polymers and other materials with unique properties.

The synthesis of these compounds often relies on modifications of classical phosphonate chemistry, adapting reactions like the Michaelis-Arbuzov reaction to accommodate fluorinated starting materials. For instance, the reaction of a trialkyl phosphite with a 2,2-difluoroethyl halide would be a plausible route to dialkyl (2,2-difluoroethyl)phosphonates.

Table 1: Key Synthetic Reactions in Phosphonate Chemistry

Reaction Name Reactants Product Significance
Michaelis-Arbuzov Reaction Trialkyl phosphite, Alkyl halide Dialkyl alkylphosphonate Fundamental method for C-P bond formation jk-sci.comwikipedia.orgnih.gov
Horner-Wadsworth-Emmons Reaction Phosphonate carbanion, Aldehyde/Ketone Alkene Stereoselective synthesis of olefins researchgate.netyoutube.comwikipedia.org

Table 2: Effects of Fluorine Substitution on Organophosphonate Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased Strong C-F bond resists enzymatic cleavage
Acidity (pKa) Modified Inductive effect of electronegative fluorine atoms
Lipophilicity Altered Contribution of fluorine to the overall polarity of the molecule
Binding Affinity Potentially Enhanced Unique electronic interactions with biological targets

Properties

CAS No.

62317-10-6

Molecular Formula

C12H25F2O3P

Molecular Weight

286.30 g/mol

IUPAC Name

1-[2,2-difluoroethyl(pentoxy)phosphoryl]oxypentane

InChI

InChI=1S/C12H25F2O3P/c1-3-5-7-9-16-18(15,11-12(13)14)17-10-8-6-4-2/h12H,3-11H2,1-2H3

InChI Key

RNSBWTNQAVUZGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(CC(F)F)OCCCCC

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 2,2 Difluoroethyl Phosphonate Derivatives

General Reactivity Patterns and Electrophilic/Nucleophilic Characteristics of Organophosphonates

Organophosphonate esters are characterized by a tetrahedral phosphorus center bonded to an alkyl or aryl group, a doubly bonded oxygen atom (the phosphoryl group), and two alkoxy groups. This arrangement creates a molecule with dual chemical nature. The phosphorus atom is electron-deficient due to the high electronegativity of the attached oxygen atoms, making it an electrophilic center susceptible to attack by nucleophiles. mdpi.com Conversely, the lone pairs of electrons on the phosphoryl oxygen provide a site of nucleophilicity, allowing it to interact with electrophiles.

The general reactivity of phosphonate (B1237965) esters often involves nucleophilic attack at the electrophilic phosphorus center. The strength of a species's nucleophilicity is influenced by factors such as charge, electronegativity, steric hindrance, and the solvent. Generally, strong nucleophiles carry a negative charge, have low electronegativity, and are minimally hindered. The P=O bond's significant polarity is a key contributor to the unique reactivity and binding properties of these compounds.

The direct carbon-phosphorus (C–P) bond is a defining feature of phosphonates, providing increased resistance to hydrolysis and enzymatic degradation compared to phosphates, which possess P–O–C linkages. This stability makes the phosphonate moiety a valuable component in various applications.

Specific Reactions Involving the 2,2-Difluoroethylphosphonate Moiety

The reactivity of Dipentyl (2,2-difluoroethyl)phosphonate is a composite of the reactions characteristic of its constituent parts: the phosphonate core, the difluoroethyl chain, and the pentyl ester groups.

The phosphorus center in phosphonates is a primary site for chemical reactions. Phosphoryl-transfer reactions, which are fundamental in many biological processes, involve the transfer of a phosphoryl group between substrates. wikipedia.org

Key transformations involving the phosphorus center include:

Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, typically leading to the cleavage of the P-O ester bond to form the corresponding phosphonic acid. mdpi.comwikipedia.org The rate of hydrolysis can be influenced by pH, temperature, and the solvent. mdpi.com Alkaline hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. mdpi.com

Transesterification: In the presence of an alcohol and a suitable catalyst, the alkoxy groups of a phosphonate ester can be exchanged in a transesterification reaction. The reactivity in these reactions can be enhanced by using alcohols with electron-withdrawing groups.

Horner–Wadsworth–Emmons Reaction: While requiring initial deprotonation of the carbon alpha to the phosphorus, this reaction is a cornerstone of phosphonate chemistry, allowing for the synthesis of alkenes. The phosphonate acts as a stabilized carbanion precursor that reacts with aldehydes or ketones.

The phosphoryl group itself can participate in reactions, primarily through its nucleophilic oxygen atom, which can be protonated or coordinate to Lewis acids, thereby activating the phosphorus center towards nucleophilic attack.

The presence of two fluorine atoms on the carbon adjacent to the phosphonate group significantly influences the molecule's reactivity. The strong electron-withdrawing nature of fluorine atoms makes the protons on the same carbon atom (the α-carbon) more acidic, facilitating deprotonation and subsequent reactions.

Furthermore, the CF₂ group can be involved in elimination reactions. Under appropriate basic conditions, elimination of HF can occur, leading to the formation of a vinylphosphonate. The stability of the resulting double bond and the nature of the base are critical factors in this transformation.

The pentyl ester groups of this compound behave similarly to esters of other carboxylic and inorganic acids. They are subject to hydrolysis and transesterification.

Hydrolysis: As mentioned, hydrolysis cleaves the P-O-C linkage. This can be catalyzed by acid or base. Basic hydrolysis (saponification) is typically irreversible due to the formation of a carboxylate-like phosphonate salt.

Transesterification: This process involves the exchange of the pentyl groups with other alkyl groups from different alcohols. It is often an equilibrium-controlled process and can be driven to completion by using a large excess of the new alcohol or by removing the displaced pentanol.

The reaction conditions for these transformations are summarized in the table below.

Reaction TypeReagents/ConditionsProduct Type
Ester Hydrolysis (Acidic)H₃O⁺, HeatPhosphonic Acid + Pentanol
Ester Hydrolysis (Basic)NaOH, H₂O, HeatPhosphonate Salt + Pentanol
TransesterificationR'OH, Acid or Base CatalystNew Dialkyl Phosphonate + Pentanol

Mechanistic Investigations of Phosphonate Reactivity

Understanding the mechanisms of phosphonate reactions is crucial for controlling their outcomes and designing new synthetic methodologies.

The reactions of organophosphorus esters with nucleophiles can proceed through several mechanistic pathways. frontiersin.org These include a stepwise associative mechanism involving a pentacoordinate intermediate, a concerted Sₙ2-like mechanism, or a dissociative mechanism involving a metaphosphate intermediate. frontiersin.org

In the case of hydrolysis, the mechanism often involves the nucleophilic addition of water or a hydroxide ion to the electrophilic phosphorus center. mdpi.com This typically forms a transient pentacoordinate intermediate. The breakdown of this intermediate, with the departure of an alkoxy group, leads to the final hydrolyzed product. The exact nature of the transition state and the potential for a stable intermediate depend on the specific reactants and conditions. For some phosphate (B84403) monoesters, hydrolysis is known to proceed through a dissociative mechanism involving a metaphosphate-like transition state. nih.gov

For coupling reactions, such as those used in the synthesis of phosphonate-containing polymers or bioconjugates, the mechanism again hinges on the activation of the phosphorus center. This can be achieved by converting one of the ester groups into a better leaving group or by using a coupling agent to facilitate the attack of a nucleophile. The elucidation of these pathways often relies on kinetic studies, isotopic labeling, and computational modeling to map the energy landscape of the reaction and identify the key intermediates and transition states.

Insights into Reaction Pathways and Transition States

The chemical transformations of (2,2-difluoroethyl)phosphonate derivatives are governed by the electronic and steric properties of the phosphorus center, the difluoroethyl group, and the ester substituents. Understanding the underlying reaction pathways and the structures of associated transition states is crucial for predicting reactivity and designing new synthetic methodologies. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating these complex mechanisms at a molecular level.

Reaction pathways for phosphonates often involve nucleophilic substitution at the phosphorus center. The stability of potential intermediates and the energy barriers of transition states dictate the preferred mechanistic route. For instance, the hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions.

A plausible reaction pathway for the transformation of a dialkyl phosphonate, such as diethyl benzylphosphonate, involves an electrophilic activation step. For example, in a fluorination reaction using triflic anhydride (B1165640) (Tf₂O), the phosphorus center is activated, making it more susceptible to nucleophilic attack. DFT calculations have been employed to investigate the energy distribution and the optimal structures of key intermediates and transition states in such reactions. nih.gov

The proposed fluorination process for diethyl benzylphosphonate begins with the activation of the phosphonate by Tf₂O. This is followed by nucleophilic attack of a fluoride (B91410) source. The Gibbs free energy (ΔG) changes associated with these steps have been calculated to determine the thermodynamic feasibility of the pathway. nih.gov

Table 1: Calculated Gibbs Free Energy Changes for the Fluorination of Diethyl Benzylphosphonate nih.gov

StepTransformationΔG (kcal/mol)
1Diethyl benzylphosphonate + Et₃N·3HF → Fluorophosphine-

Note: Specific ΔG values were stated to have been calculated but were not explicitly provided in the summarized search result. The table structure is provided to illustrate how such data would be presented.

The geometry of the transition state provides significant insight into the reaction mechanism. In nucleophilic substitution reactions at a tetrahedral phosphorus center, a trigonal bipyramidal (TBP) transition state or intermediate is often involved. The bond lengths and angles in this transition state are critical in determining the reaction's activation energy.

For example, in the hydrolysis of phosphorus esters, the approach of the nucleophile (e.g., a water molecule or a hydroxide ion) to the phosphorus atom leads to the formation of a TBP-like transition state. The substituents on the phosphorus atom can occupy either apical or equatorial positions in this geometry, influencing the stability of the transition state.

Computational studies on the hydrolysis of various phosphonate esters have shown that the energy barrier for the reaction is dependent on the nature of the leaving group and the attacking nucleophile. dtic.mil The presence of fluorine atoms on the ethyl group, as in (2,2-difluoroethyl)phosphonates, is expected to influence the electrophilicity of the phosphorus center and the stability of the transition state through inductive effects.

Table 2: Representative Transition State Parameters for Nucleophilic Attack on a Model Phosphonate

ParameterValue
P-Nucleophile Bond Length (Å)2.1 - 2.5
P-Leaving Group Bond Length (Å)2.0 - 2.4
Nucleophile-P-Leaving Group Angle (°)~180
Activation Energy (kcal/mol)20 - 30

The study of reaction pathways is not limited to substitution reactions. Other transformations, such as those involving the carbon-phosphorus bond or the ester chains, also have distinct mechanistic pathways and transition states that can be investigated through computational methods. The insights gained from these studies are crucial for the rational design of new (2,2-difluoroethyl)phosphonate derivatives with tailored reactivity and for optimizing reaction conditions for their synthesis and modification.

Advanced Spectroscopic and Analytical Characterization of Dipentyl 2,2 Difluoroethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone for the structural analysis of Dipentyl (2,2-difluoroethyl)phosphonate, providing detailed information about the hydrogen, carbon, phosphorus, and fluorine atoms within the molecule.

High-resolution ¹H NMR spectroscopy is instrumental in identifying the proton environments in this compound. The spectrum is expected to show distinct signals for the protons of the two pentyl groups and the 2,2-difluoroethyl group.

The protons of the pentyl chains would exhibit characteristic multiplets. The terminal methyl protons (CH₃) would appear as a triplet, while the methylene (B1212753) groups (-CH₂-) would present as a series of multiplets due to coupling with adjacent protons. The methylene group attached to the phosphonate (B1237965) oxygen (P-O-CH₂-) would be deshielded and show additional coupling to the phosphorus atom.

The 2,2-difluoroethyl group presents a unique signature. The methylene protons (-CH₂-P) adjacent to the phosphorus atom would appear as a doublet of triplets due to coupling with both the phosphorus atom and the geminal fluorine atoms. The proton on the difluoromethyl group (-CHF₂) would be observed as a triplet of doublets, resulting from coupling to the adjacent methylene protons and the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-CHF₂~2.5-3.0dtJ(H,P) ≈ 18-22, J(H,F) ≈ 4-6
-CHF₂~5.8-6.2tddJ(H,F) ≈ 56-60, J(H,H) ≈ 4-6, J(H,P) ≈ 2-4
P-O-CH₂-~3.9-4.2m
-O-CH₂-CH₂-~1.6-1.8m
-(CH₂)₂-CH₃~1.2-1.4m
-CH₃~0.8-1.0tJ(H,H) ≈ 7

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) techniques like HSQC and HMBC, provides a complete picture of the carbon framework. The spectrum would display signals for each unique carbon atom in the pentyl and difluoroethyl groups.

The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet due to one-bond coupling with the two fluorine atoms. The methylene carbon adjacent to the phosphorus atom (-CH₂-P) would be a doublet due to coupling with the phosphorus atom. The carbons of the pentyl chains would show distinct signals, with the carbon attached to the phosphonate oxygen (P-O-C) appearing as a doublet.

DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques would further confirm the connectivity between protons and carbons (HSQC) and through multiple bonds (HMBC), solidifying the structural assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-CHF₂~30-35dJ(C,P) ≈ 130-140
-CHF₂~115-120tJ(C,F) ≈ 240-250
P-O-CH₂-~65-70dJ(C,P) ≈ 5-7
-O-CH₂-CH₂-~30-35s
-CH₂-CH₂-CH₂-~25-30s
-CH₂-CH₃~20-25s
-CH₃~10-15s

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

³¹P NMR spectroscopy is a highly specific technique for observing the phosphorus atom. For this compound, a single resonance is expected in the phosphonate region of the spectrum. huji.ac.ilucsb.eduacs.org The chemical shift provides information about the electronic environment of the phosphorus nucleus. huji.ac.ilucsb.edu In proton-coupled spectra, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methylene group of the difluoroethyl chain and the methylene groups of the pentyl esters. huji.ac.il

The chemical shift for phosphonates typically falls within a specific range, and the presence of the electron-withdrawing difluoroethyl group is expected to influence this shift. windows.net

Table 3: Predicted ³¹P NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
³¹P~20-30

Note: Referenced to 85% H₃PO₄. This is a predicted value based on analogous structures and may vary.

¹⁹F NMR spectroscopy is essential for characterizing the fluorine atoms in the molecule. rsc.org The two fluorine atoms of the difluoromethyl group are expected to be chemically equivalent and would give rise to a single signal. This signal would appear as a doublet of triplets due to coupling with the geminal proton and the two protons on the adjacent methylene group. The chemical shift and coupling constants are characteristic of the CHF₂ group attached to a phosphonate moiety. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F~ -120 to -130dtJ(F,H)gem ≈ 56-60, J(F,H)vic ≈ 4-6

Note: Referenced to a standard such as CFCl₃. These are predicted values based on analogous structures and may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong P=O stretching vibration, which is typically observed in the region of 1250-1285 cm⁻¹. scite.ai The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.

Other characteristic vibrations include the P-O-C stretching bands, which are expected to appear in the 1000-1100 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the alkyl chains will be observed around 2850-3000 cm⁻¹, and C-F stretching vibrations will be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 5: Predicted IR and Raman Active Vibrational Modes for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch2850-3000Medium-Strong
P=O stretch1250-1285Strong
P-O-C stretch1000-1100Strong
C-F stretch1000-1100Strong

Note: These are predicted values based on general group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns to further confirm its structure. HRMS provides a high-accuracy mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. nih.govmdpi.com Common fragmentation pathways for organophosphorus esters include the loss of the alkyl groups as alkenes (e.g., loss of pentene) and cleavage of the P-C and P-O bonds. nih.govacs.org The presence of the difluoroethyl group will also lead to specific fragmentation patterns. Analysis of the fragment ions provides valuable information that corroborates the structure determined by NMR spectroscopy. nih.govmdpi.comacs.org

Table 6: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Possible Fragment Structure
[M]+C₁₂H₂₅F₂O₃P
[M - C₅H₁₀]+C₇H₁₅F₂O₃P
[M - 2(C₅H₁₀)]+C₂H₅F₂O₃P
[P(O)(OC₅H₁₁)₂]+C₁₀H₂₂O₃P
[CH₂CHF₂]+C₂H₃F₂

Note: These are predicted fragmentation pathways and may vary depending on the ionization technique used.

X-ray Diffraction Analysis for Crystalline Derivatives

While this compound exists as a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction to provide unequivocal proof of its molecular structure. This technique offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

Although specific crystallographic data for this compound derivatives are not widely published, the principles of X-ray diffraction analysis are well-established for organophosphorus compounds. researchgate.netresearchgate.net For instance, the analysis of crystalline derivatives of analogous phosphonates reveals a tetrahedral geometry around the phosphorus atom. researchgate.net The crystal structures of related metal phosphonates have also been extensively studied, providing insights into their coordination chemistry and supramolecular assemblies. mdpi.comnih.gov

The preparation of a crystalline derivative of this compound, for example, through co-crystallization with a suitable metallic salt or an organic host molecule, would enable the determination of its detailed solid-state conformation. The resulting crystallographic data would be crucial for understanding intermolecular interactions and packing effects, which can influence the compound's physical properties.

Table 1: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of a Dialkylphosphonate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.21
γ (°)90
Volume (ų)1324.5
Z4
Calculated Density (g/cm³)1.254
R-factor0.045

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organophosphorus compounds, as specific data for this compound derivatives is not available.

Other Advanced Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and unequivocally confirm the identity of this compound, a suite of advanced analytical techniques is employed. These methods offer high sensitivity and specificity, allowing for the detection of trace impurities and the confirmation of the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. In the case of this compound, GC separates the compound from any impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides detailed information about the molecular weight and fragmentation pattern of the eluted components, allowing for positive identification. cwejournal.org The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm the presence of the difluoroethyl and pentyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile impurities that may be present. chromatographyonline.com High-performance liquid chromatography (HPLC) separates the components of a mixture, which are then detected and identified by the mass spectrometer. This technique is highly sensitive and can be used to quantify the purity of the compound.

High-Performance Liquid Chromatography (HPLC) with various detectors, such as ultraviolet (UV) or refractive index (RI) detectors, is a cornerstone for purity assessment. chromatographyonline.com By developing a suitable chromatographic method, it is possible to separate this compound from starting materials, by-products, and degradation products. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification of its purity.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₁₂H₂₅F₂O₃P). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Summary of Advanced Analytical Techniques for the Characterization of this compound

TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile components, confirmation of molecular weight, and structural elucidation through fragmentation patterns. cwejournal.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of non-volatile or thermally sensitive impurities, confirmation of molecular weight, and quantification of purity. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation for the accurate determination of purity and quantification of impurities. chromatographyonline.com
Elemental AnalysisDetermination of the elemental composition (C, H, F, O, P) to confirm the empirical and molecular formula.

The combined application of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its identity and purity for any subsequent research or application. The orthogonality of these methods, where each technique provides different and complementary information, strengthens the confidence in the analytical results.

Theoretical and Computational Investigations of 2,2 Difluoroethyl Phosphonate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within (2,2-difluoroethyl)phosphonate molecules. northwestern.edu Methods such as ab initio Hartree-Fock (HF) theory are employed to calculate the energies and geometries of phosphonate (B1237965) systems. dtic.mil These calculations help in elucidating the distribution of electrons within the molecule and provide insights into the covalent and ionic character of bonds, such as the phosphorus-oxygen (P-O) and phosphorus-carbon (P-C) bonds.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which yields the wavefunction and energy of the system. northwestern.edu From the wavefunction, various properties can be derived, including molecular orbital shapes and energies, effective charges on atoms, and bond orders. northwestern.edu For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy indicates its ability to accept electrons. researchgate.net

In studies of related phosphonates, quantum chemical methods have been used to determine geometric parameters like bond lengths and angles, as well as electronic parameters such as partial charges on atoms. dtic.mil This information is vital for understanding the molecule's polarity and its potential for intermolecular interactions. The inclusion of fluorine atoms on the ethyl group is expected to significantly influence the electronic structure due to fluorine's high electronegativity, which can be precisely modeled using these computational techniques.

Table 1: Representative Bond Parameters for a Phosphonate Model (Note: This table is illustrative, based on general phosphonate structures, as specific data for the title compound is not available.)

ParameterCalculated Bond Distance (Å)Calculated Bond Angle (°)
P=O1.49-
P–O (ester)1.63-
P–C1.80-
O=P–O-114.2
O=P–C-119.3
C–P–O-100.6

Source: Adapted from computational studies on phosphonate derivatives. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. aps.org DFT calculations are particularly useful for exploring the conformational landscape of flexible molecules like Dipentyl (2,2-difluoroethyl)phosphonate, which has several rotatable bonds.

DFT studies can determine the relative stabilities of different rotational isomers (conformers). researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each point, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. researchgate.net For example, in studies of related organophosphorus compounds, DFT methods like B3LYP with basis sets such as 6-31G* have been successfully used to identify the most stable conformations and calculate the energy differences between them. researchgate.netresearchgate.net

The energetics of the system, including the total electronic energy and Gibbs free energy, can be calculated for each optimized conformer. dtu.dk These calculations help predict the equilibrium population of different conformers at a given temperature. For phosphonates with large alkyl groups, steric effects can play a significant role in determining the most stable conformation, a factor that DFT can model effectively. dtic.mil The choice of the exchange-correlation functional (e.g., PBE, B3LYP) is crucial as it can affect the accuracy of the calculated energies. aps.org

Computational Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving phosphonates. DFT methods are frequently used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. fossee.in

The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter for understanding reaction kinetics. escholarship.org Theoretical studies on the tautomeric equilibria of H-phosphonates, for example, have utilized DFT calculations to analyze the electronic properties of the transition complexes involved. researchgate.net By modeling the geometry of the transition state, researchers can gain insight into how bonds are formed and broken during the reaction. fossee.in

For reactions involving (2,2-difluoroethyl)phosphonate, computational models could be used to investigate mechanisms such as hydrolysis, thermal decomposition, or nucleophilic substitution at the phosphorus center. These models would predict the most likely reaction pathways by comparing the activation energies of competing mechanisms.

Table 2: Illustrative Reaction Energetics from a DFT Study (Note: This table shows representative data for a tautomeric reaction studied computationally, not specific to the title compound.)

ParameterΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
Reaction Energy-26.7-26.7-26.7
Activation Energy+45.2+43.5+43.8

Source: Adapted from DFT calculations on phosphonate tautomerization. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. After optimizing the geometry of a molecule like this compound, its vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

DFT and Hartree-Fock methods can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. dtic.mil These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model, leading to excellent agreement with experimental IR and Raman spectra. dtic.mil This correlation allows for the confident assignment of observed spectral bands to specific molecular motions, such as P=O stretching or C-F stretching. dtic.mil

Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P, ¹⁹F) and spin-spin coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated NMR parameters with experimental spectra is a powerful method for verifying the proposed structure and conformation of the molecule in solution or the solid state. This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of complex molecules.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” and its applications in the advanced fields of synthetic chemistry and non-biological materials science as outlined in the user's request.

Horner-Wadsworth-Emmons olefination and related reactions.

Its function as a building block for complex molecular architectures.

The design and synthesis of Metal-Organic Framework (MOF) linkers and coordination polymers.

Its application as a surface modification agent or in self-assembled monolayers.

Its incorporation into specialty polymeric materials.

While general information on fluorinated phosphonates and their applications in these areas is available, the strict requirement to focus solely on "this compound" cannot be fulfilled due to the absence of specific data for this compound in the public domain. A related compound, Diethyl (2,2-difluoroethyl)phosphonate, is documented and has a registered CAS number (23466-17-3), but no such specific information could be found for the dipentyl analogue.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" is not possible at this time.

Advanced Applications in Synthetic Chemistry and Non Biological Materials Science for Fluorinated Phosphonates

Catalytic Properties of Phosphonate-Based Materials and Complexes

While specific catalytic data for Dipentyl (2,2-difluoroethyl)phosphonate is not extensively documented in publicly available research, the broader class of phosphonate-containing materials and complexes represents a significant and expanding field in catalysis. The phosphonate (B1237965) group [R-PO(OH)₂] and its esters are versatile building blocks for creating robust and highly active catalytic systems. scispace.com Their strong coordination to metal ions allows for the formation of diverse structures, including layered materials, porous metal-organic frameworks (MOFs), and stable metal complexes, which have shown remarkable efficiency in a variety of organic transformations. scispace.com

The catalytic activity of these materials stems from several key features of the phosphonate moiety. Its ability to form strong bonds with metal cations leads to exceptional chemical and thermal stability. acs.org The organic group (R) attached to the phosphorus atom can be functionalized to tune the catalyst's properties, such as hydrophobicity, porosity, and the introduction of specific active sites. mdpi.com Furthermore, the P-OH groups in phosphonic acids can act as Brønsted acid sites, while coordinated metal ions can serve as Lewis acid centers, enabling bifunctional catalysis. mdpi.comrsc.org

This section explores the catalytic applications of various phosphonate-based materials, highlighting their structural diversity and performance in key chemical reactions.

Metal-Phosphonate Networks and MOFs in Heterogeneous Catalysis

Metal-phosphonate materials, including crystalline metal-organic frameworks (MOFs), are a prominent class of heterogeneous catalysts. acs.org Their well-defined porous structures and high surface areas are advantageous for catalytic applications. acs.org The stability of the metal-phosphonate bond often results in materials with greater thermal and chemical robustness compared to their carboxylate-based counterparts. acs.org

One significant application is in the chemical fixation of carbon dioxide. For instance, a cobalt-phosphonate network, [Co₃(HEIBPA)₂(H₃PO₄)₂(H₂O)₂], synthesized using zoledronic acid, has proven to be a highly efficient catalyst for the cycloaddition of CO₂ to epoxides. rsc.org This reaction converts CO₂ into valuable cyclic carbonates under mild conditions (1 atm pressure, solvent-free) with nearly complete conversion and 100% selectivity. The catalytic activity is attributed to the synergistic effect of Lewis acid sites (cobalt centers) and Brønsted acid sites within the structure. rsc.org A key advantage of this heterogeneous catalyst is its recyclability; it can be reused at least eight times without a significant loss of activity. rsc.org

Phosphonate-based MOFs have also been developed as efficient photocatalysts. Two copper-based phosphonate MOFs, IEF-8 and IEF-9, utilizing a photoactive pyrene-derived tetraphosphonate ligand, have demonstrated high efficiency in water splitting for hydrogen production. acs.org The combination of the light-absorbing pyrene (B120774) unit and the redox-active copper centers enhances visible light absorption and reduces the recombination of electron-hole pairs. IEF-8, in particular, showed a high hydrogen production rate of 1800 μmol·g⁻¹ over 22 hours without a co-catalyst and maintained its structural integrity and activity over multiple cycles. acs.org

Table 1: Performance of Metal-Phosphonate Catalysts in CO₂ Fixation and Photocatalysis
CatalystReaction TypeSubstratesKey Performance MetricsReference
Cobalt-Zoledronic Acid NetworkCO₂ CycloadditionCO₂, Epoxides~100% conversion, 100% selectivity, Reusable (8+ cycles) rsc.org
IEF-8 (Cu-Pyrene P-MOF)Photocatalytic Water SplittingWater1800 μmol·g⁻¹ H₂ produced in 22h, Good reusability acs.org

Layered Zirconium Phosphonates as Solid Acid Catalysts

Layered zirconium phosphates and phosphonates (ZrPs) are recognized as robust solid acid catalysts. mdpi.com Their structure provides tunable acidity, high thermal and chemical stability, and water tolerance. The catalytic activity arises from Brønsted acid sites on the P-OH groups and Lewis acid sites at the Zr⁴⁺ centers. mdpi.com These materials are effective in a wide range of acid-catalyzed reactions, particularly in biomass conversion.

Zirconium phosphonate materials have been successfully employed as catalysts for the catalytic transfer hydrogenation (CTH) of ethyl levulinate to γ-valerolactone, a valuable biofuel and chemical intermediate. scispace.com This reaction typically uses an alcohol as a hydrogen source, avoiding the need for high-pressure gaseous hydrogen. A series of hybrid zirconium phosphonates demonstrated high yields in this transformation. scispace.com The presence of organic groups on the phosphonate can modulate the surface hydrophobicity, which facilitates the diffusion of organic reactants to the acidic catalytic sites, thereby enhancing activity. mdpi.com

Table 2: Zirconium Phosphonate Catalysts in Transfer Hydrogenation of Ethyl Levulinate (EL) scispace.com
Catalyst IDPhosphonate PrecursorEL Conversion (%)γ-Valerolactone Yield (%)
CAT101-Hydroxyethane-1,1-diphosphonic acid (HEDP)9999
CAT11Diethylenetriaminepentakis(methylphosphonic acid) (DTPMPA)9999
CAT12Aminotris(methylenephosphonic acid) (ATMP)9999
CAT13Ethylenediaminetetrakis(methylenephosphonic acid) (EDTMP)9999

Phosphonate-Containing Complexes in Asymmetric Catalysis

The incorporation of phosphonate groups into chiral ligands and organocatalysts is a powerful strategy for asymmetric synthesis. Fluorinated phosphonates, in particular, have been utilized in chiral Brønsted acid catalysts for the enantioselective synthesis of α-aminophosphonates. nih.govresearchgate.net

For example, the asymmetric addition of dialkyl phosphites to fluorinated aldimines can be effectively catalyzed by chiral binaphthyl phosphate (B84403) derivatives. nih.gov These organocatalysts have been used to produce bioactive α-aminophosphonates with good yields (58-73%) and high enantiomeric excess (up to 90.6% ee) under mild reaction conditions. nih.govresearchgate.net The presence of fluorine atoms in the catalyst or substrate can significantly influence the electronic properties and steric environment, leading to enhanced stereocontrol. nih.gov

Supported metal complexes featuring phosphonate-containing ligands are also effective in asymmetric catalysis. A supported ruthenium catalyst, prepared by reacting a zirconium phosphonate with a chiral Ru-BINAP complex, was active in the asymmetric hydrogenation of α-ketoesters. scispace.com This heterogeneous catalyst produced the corresponding hydroxyesters with high yields (up to 97%) and significant enantioselectivities (up to 84% ee). scispace.com

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